molecular formula C13H14N6O B12243118 2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one

Cat. No.: B12243118
M. Wt: 270.29 g/mol
InChI Key: QZJPVGZDOHQULI-UHFFFAOYSA-N
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Description

2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one is a heterocyclic compound that features a unique combination of cyclobutylmethyl, imidazole, and triazolopyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, solvent-free conditions, or microwave-assisted synthesis to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrazine derivatives, such as:

Uniqueness

What sets 2-(cyclobutylmethyl)-8-(1H-imidazol-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

2-(cyclobutylmethyl)-8-imidazol-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C13H14N6O/c20-13-18-7-5-15-11(17-6-4-14-9-17)12(18)16-19(13)8-10-2-1-3-10/h4-7,9-10H,1-3,8H2

InChI Key

QZJPVGZDOHQULI-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CN2C(=O)N3C=CN=C(C3=N2)N4C=CN=C4

Origin of Product

United States

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